N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-1-methyl-2-oxopyridine-4-carboxamide
Description
N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-1-methyl-2-oxopyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a cyclohexene ring, and a pyridine carboxamide moiety
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-1-methyl-2-oxopyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-22-11-10-15(12-18(22)23)19(24)21-17-8-4-14(5-9-17)13-2-6-16(20)7-3-13/h2-4,6-7,10-12,17H,5,8-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVBPNSFBGXBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NC2CCC(=CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-1-methyl-2-oxopyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexene ring and the introduction of the fluorophenyl group. The key steps include:
Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced via a Friedel-Crafts alkylation reaction.
Coupling with Pyridine Carboxamide: The final step involves coupling the intermediate with a pyridine carboxamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-1-methyl-2-oxopyridine-4-carboxamide can undergo
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
